ブチブフェン, (R)-

説明

科学的研究の応用

Butibufen, ®-, has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of enantiomeric resolution and chiral chromatography.

Biology: Research on its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential in treating inflammatory conditions, pain management, and its pharmacokinetics.

Industry: Utilized in the development of new NSAIDs and in the study of drug metabolism and pharmacodynamics.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Butibufen, ®-, involves the enantiomeric resolution of racemic butibufen. This can be achieved using a chiral stationary phase in chromatographic techniques. For instance, enantiomeric resolution has been accomplished on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase with a mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid .

Industrial Production Methods: Industrial production of Butibufen, ®-, typically involves large-scale chromatographic separation techniques to isolate the desired enantiomer. The process is optimized to ensure high yield and purity of the ®-enantiomer, which is the active form of the drug .

化学反応の分析

Types of Reactions: Butibufen, ®-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

作用機序

Butibufen, ®-, exerts its effects primarily by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, Butibufen, ®-, reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

類似化合物との比較

- Ibuprofen

- Naproxen

- Ketoprofen

Comparison: Butibufen, ®-, is unique in its enantiomeric specificity and pathway selectivity. Unlike ibuprofen, which is a racemic mixture, Butibufen, ®-, is a single enantiomer, providing more targeted inhibition of COX enzymes. This specificity can result in fewer side effects and improved efficacy in certain conditions .

生物活性

Butibufen, (R)- is a chiral compound with notable pharmacological properties. Its biological activity has been explored in various studies, focusing on its anti-inflammatory, analgesic, and potential antimicrobial effects. This article synthesizes the current understanding of Butibufen, (R)-, emphasizing its mechanisms of action, case studies, and research findings.

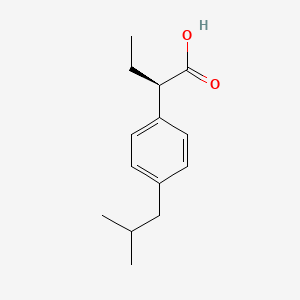

Chemical Structure and Properties

Butibufen, (R)- is an enantiomer of Butibufen, which is a non-steroidal anti-inflammatory drug (NSAID). The compound's structure allows it to interact with various biological targets, leading to its therapeutic effects.

-

Anti-inflammatory Activity :

- Butibufen exhibits its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation.

- Studies have shown that Butibufen can reduce inflammatory markers in vitro and in vivo models.

-

Analgesic Effects :

- The analgesic properties of Butibufen are attributed to its ability to modulate pain pathways by inhibiting COX enzymes and reducing prostaglandin synthesis.

- It has been observed to alleviate pain in various experimental models, supporting its use in pain management.

-

Antimicrobial Activity :

- Recent investigations have indicated that Butibufen may possess antimicrobial properties against certain bacterial strains. This activity is particularly relevant given the rising concerns over antibiotic resistance.

In Vitro Studies

In vitro assays have demonstrated that Butibufen effectively inhibits COX-1 and COX-2 enzymes. A study reported IC50 values indicating significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for inflammatory conditions .

In Vivo Studies

In vivo studies involving animal models have shown that administration of Butibufen leads to a marked reduction in edema and other inflammatory responses. For instance, a study on rats demonstrated a significant decrease in paw swelling after treatment with Butibufen compared to control groups .

Case Studies

- Chronic Inflammation :

- Post-Surgical Pain Management :

Data Tables

特性

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSXYSSHHRCQK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254886-68-5 | |

| Record name | Butibufen, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTIBUFEN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。